3-(4-Bromophenyl)-1,2,4,5-tetrazine
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Overview
Description
3-(4-Bromophenyl)-1,2,4,5-tetrazine is an organic compound that belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,2,4,5-tetrazine typically involves the reaction of 4-bromoaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired tetrazine compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the bromophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazines, dihydrotetrazines, and other derivatives with modified functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to various biological effects. The tetrazine ring can undergo redox reactions, which play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1,2,4,5-tetrazine
- 3-(4-Methylphenyl)-1,2,4,5-tetrazine
- 3-(4-Fluorophenyl)-1,2,4,5-tetrazine
Uniqueness
3-(4-Bromophenyl)-1,2,4,5-tetrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs
Properties
Molecular Formula |
C8H5BrN4 |
---|---|
Molecular Weight |
237.06 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H5BrN4/c9-7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H |
InChI Key |
MFLXHPDTBBNRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)Br |
Origin of Product |
United States |
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